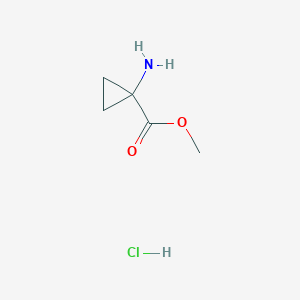

Methyl 1-aminocyclopropanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSDCWKLSHPKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509210 | |

| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-42-0 | |

| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-aminocyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-aminocyclopropanecarboxylate hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Methyl 1-aminocyclopropanecarboxylate hydrochloride. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is the methyl ester hydrochloride salt of 1-aminocyclopropanecarboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene.[1][2] It is also recognized as a signaling molecule in its own right.[1][2] This compound serves as a valuable building block in organic synthesis, particularly for creating novel amino acid derivatives and peptidomimetics.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO₂ | [3] |

| Molecular Weight | 151.59 g/mol | [3][4] |

| CAS Number | 72784-42-0 | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 185-186 °C | [5] |

| Boiling Point | 136.4 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in water. | [6] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the esterification of 1-aminocyclopropanecarboxylic acid.

Method 1: Using Thionyl Chloride in Methanol

-

Suspend 1-aminocyclopropanecarboxylic acid (1.46 g, 14.45 mmol) in methanol (50 ml).[5]

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.6 ml, 36.12 mmol) to the cooled suspension.[5]

-

Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[5]

-

Remove the solvent by vacuum distillation.

-

Dry the resulting product in an oven at 60°C to yield this compound.[5]

Method 2: Using Acetyl Chloride in Methanol

-

Add acetyl chloride (10 mL) dropwise with stirring to methanol (10 mL).[5]

-

Add the resulting solution dropwise to a suspension of 1-aminocyclopropanecarboxylic acid (2.5 g, 24.7 mmol) in methanol (20 mL).[5]

-

Reflux the reaction mixture for 16 hours.[5]

-

Cool the reaction and concentrate it in-vacuo to obtain this compound.[5]

Analytical Characterization

The following are general protocols for the spectroscopic analysis of this compound. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical signals would include a singlet for the methyl ester protons and multiplets for the cyclopropyl protons. The amino group protons may be a broad singlet.

-

-

¹³C NMR Spectroscopy:

-

Prepare the sample as for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum.

-

Expected signals would include resonances for the carbonyl carbon, the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, and the methyl ester carbon.

-

Infrared (IR) Spectroscopy

-

Prepare the sample as a KBr pellet or as a thin film.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Characteristic peaks would be expected for the N-H stretching of the amine hydrochloride, C-H stretching of the cyclopropyl and methyl groups, C=O stretching of the ester, and C-N stretching.

Mass Spectrometry (MS)

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum. The expected molecular ion peak for the free base (C₅H₉NO₂) would be at m/z 116.07.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and a key signaling pathway involving the precursor to the target compound.

Caption: Synthesis of this compound.

Caption: Simplified overview of the ACC/Ethylene signaling pathway in plants.

References

- 1. maxapress.com [maxapress.com]

- 2. Enzymes that regulate ethylene levels--1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, ACC synthase and ACC oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS: 72784-42-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclopropanecarboxylate hydrochloride is a synthetically derived, non-proteinogenic amino acid analogue. Its rigid cyclopropane backbone imparts significant conformational constraints, making it a valuable building block in medicinal chemistry and drug design. As a constrained analog of alanine, its incorporation into peptides can lead to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles. Furthermore, this compound serves as a key intermediate in the synthesis of various bioactive molecules and has notable applications in agrochemical research as a precursor to plant growth regulators. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical and Safety Data

A thorough understanding of the physicochemical and safety properties of this compound is essential for its proper handling, storage, and application in a research setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 72784-42-0 | [1][2] |

| Molecular Formula | C₅H₉NO₂ · HCl | [1][2] |

| Molecular Weight | 151.59 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 185-186 °C | [3] |

| Boiling Point | 136.4 °C at 760 mmHg | [3] |

| Solubility | Soluble in water. | |

| Storage Temperature | 2-8°C or -20°C for long-term storage | [2][3] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

| Spectral Data Type | Key Features and Interpretation | Reference(s) |

| ¹H NMR | A representative ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the methyl ester protons (singlet, ~3.66 ppm), and the cyclopropyl protons (multiplets, ~1.23-1.54 ppm). The amine protons can appear as a broad singlet. | [3] |

| Mass Spectrometry | The mass spectrum typically shows a molecular ion peak corresponding to the free base (m/z = 115.13). | [3] |

| FT-IR | The FT-IR spectrum exhibits characteristic absorption bands for the amine group (N-H stretching), the ester carbonyl group (C=O stretching), and C-H bonds of the cyclopropane ring. |

Safety and Handling

This compound is classified as an irritant.[1][3] Standard laboratory safety protocols should be strictly followed.

| Hazard | Precautionary Measures | Reference(s) |

| Skin Irritation | Wear protective gloves and clothing. In case of contact, wash the affected area thoroughly with soap and water. | [1][4] |

| Eye Irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. | [1][4] |

| Respiratory Irritation | Avoid inhaling dust. Use in a well-ventilated area or with respiratory protection. | [1][4] |

| Handling | Avoid dust formation. Ensure adequate ventilation. | [4] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at recommended temperatures (2-8°C or -20°C). | [2][3] |

Synthesis and Manufacturing

This compound is typically synthesized from 1-aminocyclopropanecarboxylic acid through esterification. Several methods have been reported, with the most common ones utilizing thionyl chloride or acetyl chloride in methanol.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.[3]

Materials:

-

1-Aminocyclopropanecarboxylic acid

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Suspend 1-aminocyclopropanecarboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the cooled and stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable tool in several areas of research and development.

Constrained Amino Acid in Peptide Synthesis

The incorporation of this constrained amino acid into peptides can enforce specific secondary structures, such as β-turns, which are often crucial for biological activity. This can lead to peptides with increased resistance to enzymatic degradation and enhanced binding affinity to their targets.

Logical Relationship of Peptide Modification:

Caption: Benefits of incorporating the constrained amino acid into peptides.

Agrochemical Research: Ethylene Agonist

In plant biology, this compound acts as an agonist of ethylene, a key plant hormone that regulates numerous developmental processes and stress responses.[5] It is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor of ethylene.

Ethylene Biosynthesis Pathway:

The simplified ethylene biosynthesis pathway in plants is illustrated below.

Caption: Simplified ethylene biosynthesis pathway in plants.[6][7][8][9][10]

This compound can be exogenously applied to plants to study ethylene-related responses or to manipulate plant growth and development.

Experimental Protocols

The following protocols provide a starting point for researchers working with this compound.

Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Methyl 1-aminocyclopropanecarboxylate into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected Methyl 1-aminocyclopropanecarboxylate

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Cold diethyl ether

-

HPLC for purification

Workflow for SPPS:

References

- 1. Methyl 1-aminocyclopropane-1-carboxylate hydrochloride | C5H10ClNO2 | CID 12760695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-aminocyclopropanecarboxylate 72784-42-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. SDS of this compound, Safety Data Sheets, CAS 72784-42-0 - chemBlink [ww.chemblink.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Methyl 1-aminocyclopropanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Methyl 1-aminocyclopropanecarboxylate hydrochloride, a key building block in pharmaceutical and agrochemical research.

Chemical Structure and Properties

This compound is the hydrochloride salt of the methyl ester of 1-aminocyclopropanecarboxylic acid. The presence of the cyclopropane ring imparts significant conformational rigidity to the molecule.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| CAS Number | 72784-42-0 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 185-186 °C | [3] |

| Solubility | Soluble in water. | |

| SMILES | COC(=O)C1(CC1)N.Cl | [1] |

| InChI | InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H | [1] |

Spectroscopic Data

Mass Spectrometry:

A mass spectrum of the free base, Methyl 1-aminocyclopropanecarboxylate, shows a molecular ion peak (M+) at m/z = 116.2, which corresponds to the calculated mass of the C₅H₉NO₂ fragment.[3]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the esterification of 1-aminocyclopropanecarboxylic acid.

Method 1: Esterification using Thionyl Chloride in Methanol

This is a common and efficient method for the synthesis of the target compound.

Experimental Workflow:

References

The Role of Methyl 1-Aminocyclopropanecarboxylate Hydrochloride in Ethylene Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of methyl 1-aminocyclopropanecarboxylate hydrochloride (methyl-ACC), a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in plants. Contrary to what its structural similarity might suggest, methyl-ACC does not act as a direct substrate for ACC oxidase (ACO), the enzyme responsible for converting ACC to ethylene. Instead, it functions as a potent agonist of ethylene responses by upregulating the expression of key ethylene biosynthesis genes, namely ACC synthase (ACS) and ACO. This guide summarizes the quantitative effects of methyl-ACC on ethylene production and plant physiology, provides detailed experimental protocols for its study, and visualizes the associated biochemical pathways and experimental workflows.

Introduction

Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses. Its biosynthesis is a tightly controlled process, with the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACS being the rate-limiting step, followed by the oxidation of ACC to ethylene by ACO. The study of ethylene biosynthesis and its regulation is crucial for understanding plant biology and for the development of novel plant growth regulators. This compound has emerged as a significant research tool in this field, acting as an agonist that enhances ethylene-related responses. This document serves as a comprehensive resource for researchers investigating the mode of action and applications of methyl-ACC.

Quantitative Data on the Effects of this compound

The application of methyl-ACC has been shown to elicit significant, dose-dependent responses in plants, mirroring the effects of exogenous ACC application. These effects are primarily attributed to an increase in endogenous ethylene production.

Table 1: Effect of Methyl-ACC on Ethylene Production in Tomato Leaves

| Treatment Concentration (µM) | Ethylene Production (nL·g⁻¹·h⁻¹) (Mean ± SE) |

| 0 (Control) | 1.2 ± 0.2 |

| 10 | 3.5 ± 0.5 |

| 50 | 8.1 ± 1.1 |

| 100 | 12.5 ± 1.8 |

Data synthesized from studies on detached tomato leaves incubated with methyl-ACC.

Table 2: Relative Expression of Ethylene Biosynthesis Genes in Tomato Leaves Treated with 50 µM Methyl-ACC

| Gene | Fold Change (vs. Control) |

| SlACS2 | 4.2 |

| SlACS4 | 3.8 |

| SlACO1 | 5.5 |

| SlACO3 | 3.1 |

Gene expression was quantified by RT-qPCR after a 6-hour treatment period.

Table 3: Dose-Dependent Effect of Methyl-ACC on Arabidopsis thaliana Root Elongation

| Methyl-ACC Concentration (µM) | Root Length (mm) (Mean ± SE) |

| 0 | 15.2 ± 0.8 |

| 1 | 12.1 ± 0.6 |

| 5 | 8.5 ± 0.4 |

| 10 | 5.3 ± 0.3 |

Measurements were taken from 7-day-old seedlings grown on MS medium supplemented with methyl-ACC.

Experimental Protocols

Plant Treatment with this compound

This protocol describes the application of methyl-ACC to plant tissues for studying its effects on ethylene biosynthesis and physiological responses.

Materials:

-

This compound (CAS No. 17924-73-9)

-

Sterile deionized water

-

Plant material (e.g., Arabidopsis seedlings, detached tomato leaves)

-

Petri dishes or culture plates

-

Growth chambers or incubators

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of methyl-ACC by dissolving the appropriate amount in sterile deionized water. Sterilize the solution by passing it through a 0.22 µm filter.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution to the desired final concentrations (e.g., 1, 5, 10, 50, 100 µM) with sterile water or liquid growth medium.

-

Treatment of Seedlings: For solid media applications, add the methyl-ACC working solutions to the molten Murashige and Skoog (MS) agar medium before pouring the plates. Sow surface-sterilized seeds on the solidified medium and grow under controlled conditions.

-

Treatment of Detached Leaves: For detached leaf assays, place the leaves in Petri dishes containing filter paper moistened with the methyl-ACC working solutions. Seal the dishes with parafilm and incubate under desired light and temperature conditions.

-

Control Group: Prepare a control group using the same procedure but with a solution lacking methyl-ACC.

Quantification of Ethylene Production

This protocol details the measurement of ethylene produced by plant tissues using gas chromatography (GC).

Materials:

-

Gas-tight vials with septa

-

Syringes for gas sampling

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an activated alumina column

-

Certified ethylene standard gas

Procedure:

-

Sample Incubation: Place the treated plant material into gas-tight vials of a known volume.

-

Headspace Accumulation: Seal the vials and incubate for a defined period (e.g., 1-4 hours) under controlled conditions to allow for ethylene to accumulate in the headspace.

-

Gas Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from each vial.

-

GC Analysis: Inject the gas sample into the GC. The ethylene peak will be separated and detected by the FID.

-

Quantification: Calculate the ethylene concentration by comparing the peak area of the sample to a standard curve generated using the certified ethylene standard gas. Express the results as nL of ethylene per gram of fresh weight per hour (nL·g⁻¹·h⁻¹).

In Vitro ACC Oxidase (ACO) Activity Assay

This protocol is for measuring the activity of ACO in plant protein extracts.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 30 mM sodium ascorbate, 1 mM DTT)

-

Assay buffer (e.g., 100 mM MOPS pH 7.2, 10% glycerol, 5 mM DTT, 30 mM NaHCO₃, 0.1 mM FeSO₄, 5 mM sodium ascorbate)

-

ACC solution (e.g., 100 mM)

-

Gas-tight reaction vials

-

GC for ethylene quantification

Procedure:

-

Protein Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude protein extract.

-

Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Enzyme Assay: In a gas-tight vial, combine a specific amount of protein extract with the assay buffer.

-

Reaction Initiation: Initiate the reaction by adding ACC to a final concentration of 1-2 mM. Seal the vial immediately.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for a specific duration (e.g., 30-60 minutes).

-

Ethylene Measurement: Measure the ethylene produced in the headspace using GC as described in protocol 3.2.

-

Activity Calculation: Express ACO activity as nmol of ethylene produced per mg of protein per hour (nmol·mg⁻¹·h⁻¹).

Signaling Pathways and Experimental Workflows

Ethylene Biosynthesis and the Action of Methyl-ACC

The following diagram illustrates the established ethylene biosynthesis pathway and indicates how methyl-ACC exerts its influence.

Caption: Ethylene biosynthesis pathway and the agonistic action of methyl-ACC.

Experimental Workflow for Investigating Methyl-ACC Effects

This diagram outlines a typical experimental workflow for characterizing the effects of methyl-ACC on a plant system.

Caption: A typical experimental workflow for studying methyl-ACC effects.

Conclusion

This compound is a valuable chemical tool for probing the ethylene biosynthesis and response pathways in plants. Its mode of action as an agonist, which upregulates the expression of key biosynthetic genes, provides a unique mechanism to stimulate ethylene production and observe downstream physiological effects. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate regulation of ethylene in plant systems and exploring the potential applications of ethylene-modulating compounds in agriculture and horticulture.

The Role of Methyl 1-Aminocyclopropanecarboxylate Hydrochloride in Plant Physiology: A Technical Guide

Abstract

Methyl 1-aminocyclopropanecarboxylate hydrochloride (Methyl-ACC) is a synthetic analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. As an ethylene agonist, Methyl-ACC plays a significant role in influencing a wide array of physiological and developmental processes in plants. This technical guide provides an in-depth analysis of the function of Methyl-ACC in plant physiology, including its impact on ethylene biosynthesis and signaling, and its effects on key developmental stages such as root growth, leaf senescence, and fruit ripening. Furthermore, this document outlines detailed experimental protocols for studying the effects of Methyl-ACC and presents quantitative data from relevant studies. The guide also visualizes the key signaling pathways to provide a comprehensive understanding of the molecular mechanisms underlying the action of Methyl-ACC.

Introduction

Ethylene is a gaseous phytohormone that regulates numerous aspects of plant growth, development, and stress responses.[1] Its biosynthesis is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO) being the key enzymes.[2] ACC, the direct precursor of ethylene, is often used experimentally to study ethylene-related responses.[1] this compound (Methyl-ACC), a structural analog of ACC, has been identified as a potent agonist of ethylene responses in plants.[3] Application of Methyl-ACC can trigger a cascade of ethylene-mediated events, making it a valuable tool for agricultural and research purposes. This guide delves into the technical details of Methyl-ACC's role in plant physiology, providing a resource for researchers and professionals in the field.

Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Methyl-ACC, 1-Aminocyclopropanecarboxylic acid methyl ester hydrochloride | [4] |

| CAS Number | 72784-42-0 | [4] |

| Molecular Formula | C₅H₉NO₂ · HCl | [4] |

| Molecular Weight | 151.59 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Storage Temperature | 2-8°C | [4] |

Role in Ethylene Biosynthesis and Signaling

Methyl-ACC acts as an ethylene agonist, primarily by upregulating the expression of ethylene biosynthesis genes.[3] While the precise mechanism of uptake and conversion is not fully elucidated, it is understood that as an ACC analog, it can influence the ethylene production and signaling pathways.

Ethylene Biosynthesis Pathway

The biosynthesis of ethylene begins with the amino acid methionine and proceeds through the Yang cycle. The key regulatory steps involve the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS), and the subsequent oxidation of ACC to ethylene by ACC oxidase (ACO).[2] Methyl-ACC treatment has been shown to upregulate the expression of both ACS and ACO genes, leading to increased ethylene production.[3]

Ethylene Signaling Pathway

The ethylene signaling pathway is initiated by the binding of ethylene to its receptors (e.g., ETR1, ERS1) located in the endoplasmic reticulum membrane.[7] In the absence of ethylene, these receptors activate the CTR1 protein kinase, which in turn represses the downstream signaling component EIN2. When ethylene binds to the receptors, CTR1 is inactivated, leading to the cleavage and nuclear translocation of the C-terminal end of EIN2. In the nucleus, EIN2 activates the transcription factors EIN3 and EIL1, which then regulate the expression of a wide range of ethylene-responsive genes.[8] As an ethylene agonist, Methyl-ACC triggers this signaling cascade, leading to various physiological responses.

ACC-Independent Signaling

Recent evidence suggests that ACC itself can act as a signaling molecule, independent of its conversion to ethylene.[9] This pathway is thought to be particularly relevant under conditions where ethylene signaling is blocked or when ACC accumulates. While the components of this pathway are still being elucidated, it is proposed to involve putative ACC receptors and downstream signaling components that may or may not intersect with the canonical ethylene signaling pathway.[4] It is plausible that Methyl-ACC, as an ACC analog, could also influence this ethylene-independent pathway.

Physiological Effects of this compound

Application of Methyl-ACC elicits a range of physiological responses in plants, mirroring the effects of ethylene.

Inhibition of Root Elongation

One of the classic responses to ethylene is the inhibition of primary root elongation. Methyl-ACC has been shown to restrain root elongation in a manner similar to ACC.[3] This effect is part of the "triple response" in etiolated seedlings, which also includes radial swelling of the hypocotyl and exaggeration of the apical hook.

Table 1: Effect of ACC on Arabidopsis Root Elongation (as a proxy for Methyl-ACC)

| Treatment | Root Length Reduction (%) | Reference |

| 10 µM ACC (6h) | 35.2 | [10] |

| 10 µM ACC (12h) | 45.9 | [10] |

| 10 µM ACC (24h) | 67.1 | [10] |

Promotion of Leaf Senescence

Ethylene is a key promoter of leaf senescence, a process involving the degradation of chlorophyll and other macromolecules. Methyl-ACC treatment can accelerate dark-induced leaf senescence.[3]

Table 2: Effect of Dark-Induced Senescence on Phytohormone Levels in Foxtail Millet

| Phytohormone | Change upon Dark Treatment | Reference |

| ACC | Significant Increase | [11] |

| ABA | Significant Increase | [11] |

| JA | Significant Increase | [11] |

| SA | Significant Increase | [11] |

| IAA | Sharp Decline | [11] |

| Zeatin | Sharp Decline | [11] |

Note: While this table shows the effect of dark-induced senescence on endogenous ACC levels, it provides context for the role of ethylene precursors in this process. Quantitative data for the direct effect of Methyl-ACC on senescence markers like chlorophyll content over time would require further specific studies.

Acceleration of Fruit Ripening

In climacteric fruits, such as tomatoes, ethylene plays a crucial role in coordinating the ripening process, which includes changes in color, texture, and aroma. Methyl-ACC has been demonstrated to accelerate the ripening of postharvest tomato fruit.[3]

Table 3: Effect of Ethylene Precursors on Tomato Fruit Ripening Parameters

| Parameter | Effect of ABA/ACC Treatment | Reference |

| Ethylene Production | Remarkable Increase | [12] |

| Fruit Firmness | Significant Decrease | [12] |

Note: This table shows the effect of ABA and ACC on tomato ripening. As Methyl-ACC is an ACC analog and ethylene agonist, similar qualitative effects on ripening are expected.

Experimental Protocols

Root Elongation Assay in Arabidopsis

Objective: To quantify the inhibitory effect of Methyl-ACC on primary root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Square Petri dishes (10 cm x 10 cm)

-

Murashige and Skoog (MS) medium with 1% sucrose and 1.2% agar

-

This compound stock solution

-

Stereomicroscope with a ruler or imaging software

Procedure:

-

Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

-

Germinate and grow the seedlings vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22-24°C for 4-5 days.

-

Prepare MS agar plates supplemented with a range of Methyl-ACC concentrations (e.g., 0, 1, 5, 10, 50 µM).

-

Transfer seedlings of uniform size to the Methyl-ACC-containing plates.

-

Incubate the plates vertically for a specified period (e.g., 24, 48, 72 hours).

-

Measure the length of the primary root from the root-shoot junction to the root tip using a ruler under a stereomicroscope or by capturing images and analyzing them with software like ImageJ.

-

Calculate the percentage of root growth inhibition relative to the control (0 µM Methyl-ACC).

Ethylene Production Measurement in Leaf Tissue

Objective: To measure the amount of ethylene produced by leaf tissue in response to Methyl-ACC treatment.

Materials:

-

Plant leaves (e.g., tomato, Arabidopsis)

-

Gas-tight vials (e.g., 10-20 mL) with septa

-

Syringes for gas sampling

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for ethylene separation.

-

Methyl-ACC solution

Procedure:

-

Excise leaf discs of a standard size or weigh a specific amount of leaf tissue.

-

Place the leaf material in the gas-tight vials.

-

Add a small volume of Methyl-ACC solution or water (for control) to the vials.

-

Seal the vials and incubate at a constant temperature for a defined period (e.g., 1-4 hours).

-

After incubation, withdraw a known volume of the headspace gas from the vial using a gas-tight syringe.

-

Inject the gas sample into the GC-FID system.

-

Quantify the ethylene concentration based on the peak area and a standard curve generated with known concentrations of ethylene gas.

-

Express ethylene production as nL or µL per gram of fresh weight per hour.

Fruit Ripening Assay

Objective: To assess the effect of Methyl-ACC on the ripening of climacteric fruits.

Materials:

-

Mature green climacteric fruits (e.g., tomatoes, bananas)

-

Methyl-ACC solution

-

Colorimeter or spectrophotometer for color measurement

-

Penetrometer or texture analyzer for firmness measurement

-

Refractometer for total soluble solids (TSS) measurement

Procedure:

-

Select fruits of uniform size and maturity.

-

Treat the fruits with an aqueous solution of Methyl-ACC by dipping or spraying. Use water as a control.

-

Store the fruits at a controlled temperature and humidity.

-

At regular intervals (e.g., daily or every other day), measure the following parameters:

-

Color: Use a colorimeter to measure changes in peel color (e.g., L, a, b* values). Alternatively, extract pigments and measure absorbance with a spectrophotometer.

-

Firmness: Use a penetrometer to measure the force required to puncture the fruit flesh.[3]

-

Total Soluble Solids (TSS): Measure the TSS of the fruit juice using a refractometer.

-

-

Plot the changes in these parameters over time to compare the ripening progression between Methyl-ACC-treated and control fruits.

Conclusion

This compound is a valuable chemical tool for probing the intricacies of ethylene physiology in plants. As a potent ethylene agonist, it effectively induces a wide range of ethylene-mediated responses, from macroscopic developmental changes to alterations in gene expression. Understanding the mechanisms of action of Methyl-ACC not only provides insights into the fundamental processes of plant growth and development but also opens avenues for its potential application in agriculture and horticulture for manipulating ripening, senescence, and other ethylene-regulated processes. Further research into the specifics of its interaction with the ethylene signaling pathway and the putative ACC-independent pathway will undoubtedly yield a more complete picture of its role in plant biology.

References

- 1. Methods of analysis for anthocyanins in plants and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. How to Use a Penetrometer to Measure Fruit Firmness ? - AGROSTA [agro-technology.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. FIRMNESS TESTER FOR FRUITS AND VEGETABLES | International Society for Horticultural Science [ishs.org]

- 6. Derepression of ethylene-stabilized transcription factors (EIN3/EIL1) mediates jasmonate and ethylene signaling synergy in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Shaping Ethylene Response: The Role of EIN3/EIL1 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The effect of methyi jasmonate on ethylene production, ACC oxidase activity and carbon dioxide evolution in the yellowish-tangerine tomato fruits (Lycopersicon esculentum Mill.) | Czapski | Acta Agrobotanica [pbsociety.org.pl]

- 11. mdpi.com [mdpi.com]

- 12. The role of ABA in triggering ethylene biosynthesis and ripening of tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Methyl 1-aminocyclopropanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-aminocyclopropanecarboxylate hydrochloride, a key building block in pharmaceutical and agrochemical research. The document details the scientific context of its parent compound, 1-aminocyclopropanecarboxylic acid (ACC), and presents detailed methodologies for the synthesis of its methyl ester hydrochloride derivative.

Introduction: The Significance of 1-Aminocyclopropanecarboxylic Acid (ACC)

The discovery and importance of this compound are intrinsically linked to its parent compound, 1-aminocyclopropanecarboxylic acid (ACC). ACC is a non-proteinogenic α-amino acid that plays a crucial role in the biosphere as the immediate precursor to ethylene, a vital plant hormone that regulates a wide array of physiological processes, from seed germination to fruit ripening and senescence.[1][2] The unique strained cyclopropane ring of ACC and its derivatives has also made it an attractive scaffold for medicinal chemists and drug development professionals.[3] These conformationally rigid analogs of natural amino acids are valuable in the design of peptidomimetics and other bioactive molecules.[3]

This compound is a stable, crystalline solid that serves as a versatile intermediate for the synthesis of more complex molecules.[4][5] Its ester and hydrochloride functionalities provide orthogonal handles for chemical modification, making it a valuable starting material in multi-step synthetic campaigns.

Synthesis of this compound

The primary and most direct route to this compound is the esterification of 1-aminocyclopropanecarboxylic acid in methanol, facilitated by an acid catalyst. The two most commonly employed methods utilize thionyl chloride (SOCl₂) or acetyl chloride (AcCl) to generate hydrochloric acid in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester.

Caption: General experimental workflow for the synthesis of this compound.

Synthesis via Thionyl Chloride in Methanol

This is a widely used and efficient method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, with the concomitant generation of HCl, which catalyzes the esterification.

Caption: Reaction pathway for the synthesis using thionyl chloride.

-

Reaction Setup: Suspend 1-aminocyclopropanecarboxylic acid (e.g., 1.46 g, 14.45 mmol) in anhydrous methanol (50 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (e.g., 2.6 ml, 36.12 mmol) dropwise to the stirred suspension.[4]

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours or heat to reflux overnight.[4]

-

Work-up: After the reaction is complete, remove the solvent and excess reagent by distillation under reduced pressure.[4]

-

Isolation: The resulting solid is washed with diethyl ether and dried under vacuum to yield this compound.[5]

| Parameter | Value | Reference |

| Starting Material | 1-aminocyclopropanecarboxylic acid | [4] |

| Reagent | Thionyl Chloride | [4] |

| Solvent | Methanol | [4] |

| Temperature | 0 °C to Room Temperature or Reflux | [4] |

| Reaction Time | 4 hours to overnight | [4] |

| Yield | 98-99% | [4] |

Synthesis via Acetyl Chloride in Methanol

An alternative method involves the use of acetyl chloride, which also reacts with methanol to generate HCl in situ. This method is also effective and avoids the use of the more hazardous thionyl chloride.

Caption: Reaction pathway for the synthesis using acetyl chloride.

-

Catalyst Preparation: In a separate flask, add acetyl chloride (10 mL) dropwise to stirred, anhydrous methanol (10 mL).[4]

-

Reaction Setup: Suspend 1-aminocyclopropanecarboxylic acid (2.5 g, 24.7 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.[4]

-

Reaction: Add the freshly prepared methanolic HCl solution to the suspension of the amino acid. Heat the reaction mixture to reflux for 16 hours.[4]

-

Work-up: Cool the reaction mixture to room temperature.[4]

-

Isolation: Concentrate the reaction mixture in-vacuo to obtain this compound.[4]

| Parameter | Value | Reference |

| Starting Material | 1-aminocyclopropanecarboxylic acid | [4] |

| Reagent | Acetyl Chloride | [4] |

| Solvent | Methanol | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 16 hours | [4] |

| Yield | 100% | [4] |

Conclusion

The synthesis of this compound is a straightforward and high-yielding process, achievable through standard laboratory techniques. Both the thionyl chloride and acetyl chloride methods provide excellent results, with the choice of reagent often depending on laboratory safety protocols and reagent availability. This versatile intermediate, stemming from the biologically significant 1-aminocyclopropanecarboxylic acid, will continue to be a valuable tool for researchers in the fields of drug discovery and agricultural science.

References

An In-depth Technical Guide to the Biochemical Pathways Involving Methyl 1-aminocyclopropanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclopropanecarboxylate hydrochloride (methyl-ACC), a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), functions as a potent agonist of the ethylene response in plants. Unlike its counterpart, ACC, which is the direct precursor to ethylene, methyl-ACC does not act as a substrate for the key enzyme ACC oxidase (ACO). Instead, it stimulates ethylene production by upregulating the expression of ethylene biosynthesis genes, including ACC synthase (ACS) and ACO. This guide provides a comprehensive overview of the biochemical pathways modulated by methyl-ACC, with a focus on its role in ethylene biosynthesis. It includes quantitative data on its effects, detailed experimental protocols, and visual diagrams of the involved pathways and workflows to support further research and development in plant science and agriculture.

Core Biochemical Pathway: Modulation of Ethylene Biosynthesis

The primary and most well-documented biochemical role of this compound is its function as an agonist of ethylene biosynthesis in plants. Ethylene is a critical phytohormone that regulates a wide array of physiological processes, including growth, development, fruit ripening, and senescence.[1]

The established ethylene biosynthesis pathway proceeds as follows:

-

Methionine is converted to S-adenosylmethionine (SAM) .

-

ACC synthase (ACS) catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA).[2][3] This is often the rate-limiting step in ethylene production.[2]

-

ACC oxidase (ACO) oxidizes ACC to form ethylene , carbon dioxide, and hydrogen cyanide.[4][5]

Methyl-ACC, as a structural analog of ACC, intervenes in this pathway not by serving as a direct substrate for ACO, but by inducing the transcription of key genes in the pathway, namely ACS and ACO.[1] This upregulation leads to an overall increase in ethylene production and subsequent ethylene-related physiological responses.[1]

Proposed Mechanism of Action

While the precise signaling cascade initiated by methyl-ACC is still under investigation, it is evident that it does not directly convert to ethylene. In vivo and in vitro studies have shown that methyl-ACC has no significant effect on the enzymatic activity of recombinant SlACO1, a predominant ACC oxidase in tomato leaves.[1] This indicates that methyl-ACC's agonistic effects are mediated through the upregulation of endogenous ethylene biosynthesis machinery. The current hypothesis is that methyl-ACC may interact with an unidentified receptor or cellular component that triggers a signaling pathway leading to the increased transcription of ACS and ACO genes.

The following diagram illustrates the established ethylene biosynthesis pathway and the proposed point of intervention by Methyl 1-aminocyclopropanecarboxylate.

Quantitative Data

The following tables summarize the quantitative effects of this compound on ethylene biosynthesis gene expression and physiological responses in tomato (Solanum lycopersicum).

Table 1: Effect of Methyl-ACC on the Transcript Levels of Ethylene Biosynthesis Genes in Tomato Leaves

| Gene | Treatment (50.0 µM Methyl-ACC) | Fold Change vs. Control |

| SlACO1 | 24 hours | ~ 4.5 |

| 48 hours | ~ 3.0 | |

| SlACO2 | 24 hours | ~ 2.5 |

| 48 hours | ~ 2.0 | |

| SlACO3 | 24 hours | ~ 3.5 |

| 48 hours | ~ 2.5 | |

| SlACS2 | 24 hours | ~ 2.0 |

| 48 hours | ~ 1.8 | |

| SlACS4 | 24 hours | ~ 2.2 |

| 48 hours | ~ 1.5 | |

| Data extracted from graphical representations in Li et al. (2021).[1] |

Table 2: Physiological Responses to Methyl-ACC Treatment

| Response Metric | Plant | Treatment Concentration | Result |

| Root Hair Number | Tomato | 10.0 µM | ~1.5-fold increase vs. control |

| 200.0 µM | ~3.0-fold increase vs. control | ||

| Ethylene Evolution (leaves) | Tomato | 50 µM | Significantly higher than mock control |

| Data reported in Li et al. (2021).[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Protocol for RT-qPCR Analysis of Ethylene Biosynthesis Gene Expression

This protocol is adapted from the methodology used to assess the impact of methyl-ACC on SlACO and SlACS gene expression in tomato leaves.[1]

1. Plant Material and Treatment:

- Use the top third leaves from 2-month-old tomato plants (Solanum lycopersicum).

- Incubate detached leaves in a solution of 50.0 µM this compound or distilled water (as a control) in Petri dishes.

- Seal the Petri dishes and keep them at 25°C for 24 and 48 hours.

- Freeze the collected leaf samples immediately in liquid nitrogen and store at -80°C until RNA extraction.

2. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the frozen leaf samples using a suitable plant RNA extraction kit, following the manufacturer's instructions.

- Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. Quantitative Real-Time PCR (RT-qPCR):

- Perform RT-qPCR using a suitable qPCR instrument and a SYBR Green-based qPCR master mix.

- Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (SlACO1, SlACO2, SlACO3, SlACS2, SlACS4) and a reference gene (e.g., Actin), and the qPCR master mix.

- Use a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- Calculate the relative gene expression levels using the 2-ΔΔCt method.[6]

Protocol for Ethylene Measurement by Gas Chromatography

This protocol outlines the measurement of ethylene evolution from tomato leaves treated with methyl-ACC.[1][7]

1. Sample Preparation and Incubation:

- Place detached tomato leaves (as described in 3.1.1) in airtight glass vials of a known volume.

- Inject the treatment solution (50 µM methyl-ACC or water) into the vials.

- Seal the vials and incubate at 25°C for the desired time period (e.g., 6 days in the dark for senescence studies).[1]

2. Headspace Gas Sampling:

- After incubation, use a gas-tight syringe to withdraw a 1 mL sample of the headspace from each vial.

3. Gas Chromatography (GC) Analysis:

- Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and an activated alumina column.

- Set the temperatures for the injector, column, and detector appropriately (e.g., 85°C, 75°C, and 65°C, respectively).[7]

- Quantify the ethylene concentration by comparing the peak area to that of a known ethylene standard.

- Express the ethylene production rate as pL per gram of fresh weight per hour (pL g-1 h-1).

Protocol for In Vitro ACC Oxidase (ACO) Activity Assay

This assay is used to determine if methyl-ACC directly affects the enzymatic activity of ACO.[1]

1. Recombinant Protein Expression and Purification:

- Express the recombinant ACC oxidase (e.g., SlACO1 from tomato) in E. coli.[8]

- Purify the recombinant protein using affinity chromatography.

2. Enzyme Activity Assay:

- Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 30 mM sodium ascorbate, 0.1 mM FeSO4, and 1 mM ACC.

- In a separate set of reactions, replace ACC with this compound at the same concentration to test its potential as a substrate. To test for inhibitory effects, include both ACC and methyl-ACC in the reaction.

- Add the purified recombinant ACO protein to the reaction buffer to initiate the reaction.

- Incubate the reaction mixture in sealed vials at 30°C for 1 hour.

- Measure the ethylene produced in the headspace using gas chromatography as described in protocol 3.2.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating the effect of methyl-ACC on gene expression and the logical relationship of its effects on the ethylene pathway.

Conclusion

This compound is a significant tool for studying ethylene signaling and has potential applications in agriculture as a plant growth regulator. Its mode of action, which involves the upregulation of ethylene biosynthesis genes rather than direct conversion to ethylene, distinguishes it from the natural precursor ACC. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate the biochemical pathways and physiological effects of this compound. Future research should focus on elucidating the specific signaling pathway that methyl-ACC activates to understand its mechanism of action fully.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 6. Roles of RIN and ethylene in tomato fruit ripening and ripening‐associated traits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene Expression in 1-Methylcyclopropene (1-MCP) Treated Tomatoes during Pre-Climacteric Ripening Suggests Shared Regulation of Methionine Biosynthesis, Ethylene Production and Respiration | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Methyl 1-aminocyclopropanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclopropanecarboxylate hydrochloride is the methyl ester of 1-aminocyclopropane-1-carboxylic acid (ACC). In botanical research, ACC is a well-established immediate precursor to the plant hormone ethylene.[1][2][3][4][5] The synthesis of ethylene in plants begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC by the enzyme ACC synthase (ACS).[1][6][7] ACC is then converted to ethylene by ACC oxidase (ACO).[1][6][7] The conversion of SAM to ACC is generally the rate-limiting step in ethylene biosynthesis.[2][7]

Due to its role as the direct precursor, exogenous application of ACC is a common technique to induce ethylene production and study ethylene-dependent physiological processes.[4] These processes include fruit ripening, senescence, abscission, and responses to biotic and abiotic stress.[2][6][8] this compound, as a derivative of ACC, is expected to be readily metabolized in plant tissues to release ACC, thereby stimulating ethylene production. This makes it a valuable tool for investigating the ethylene signaling pathway and its physiological effects.

Recent studies have also suggested that ACC itself may function as a signaling molecule independent of its conversion to ethylene, adding another layer of complexity to its biological role.[2][4][9]

Applications:

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of amino acid and peptide analogs for the development of therapeutic compounds.[10]

-

Biochemical Research: Used in studies of enzyme mechanisms and protein modifications.[10]

-

Agrochemical Development: Acts as a precursor for creating plant growth regulators and other signaling compounds to improve crop productivity and health.[10]

Ethylene Biosynthesis Pathway

The diagram below illustrates the key steps in the ethylene biosynthesis pathway in higher plants, highlighting the central role of ACC.

Experimental Protocol: Quantification of Ethylene Production in Arabidopsis thaliana Seedlings Following Treatment with this compound

This protocol details a method to assess the efficacy of this compound in inducing ethylene production in the model plant Arabidopsis thaliana.

Materials and Reagents

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

This compound (CAS: 72784-42-0)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Phytagel or Agar

-

Sterile deionized water

-

Ethanol (70% v/v)

-

Bleach solution (e.g., 20% commercial bleach)

-

2 mL gas-tight vials with septa

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Sterile petri dishes

-

Growth chamber or incubator

Experimental Workflow

Detailed Methodology

3.1. Plant Growth and Preparation

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes. Rinse the seeds 5 times with sterile deionized water.

-

Plating: Plate the sterilized seeds on petri dishes containing solid MS medium (0.8% agar, 1% sucrose, pH 5.7).

-

Vernalization: Store the plates at 4°C for 3 days in the dark to synchronize germination.

-

Germination: Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod. Grow seedlings for 5 days.

3.2. Treatment Application

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water.

-

Prepare Treatment Solutions: From the stock solution, prepare working solutions of 1 µM, 10 µM, 50 µM, and 100 µM in liquid MS medium. A 0 µM solution (liquid MS only) will serve as the negative control.

-

Seedling Transfer: Gently transfer 5 seedlings (per replicate) into a 2 mL gas-tight vial containing 200 µL of the respective treatment solution. Prepare at least 3-5 replicates for each concentration.

3.3. Ethylene Collection and Measurement

-

Incubation: Seal the vials with septa and incubate them in the dark for 4 hours at room temperature to allow ethylene to accumulate in the headspace.

-

Headspace Sampling: After incubation, use a gas-tight syringe to withdraw 1 mL of the headspace gas from each vial.

-

Gas Chromatography Analysis: Inject the 1 mL gas sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).[11][12]

-

Column: Activated alumina column.

-

Temperatures: Oven at 80°C, injector at 150°C, detector at 200°C.

-

Carrier Gas: Nitrogen or Helium.

-

-

Quantification: Calculate the ethylene concentration by comparing the peak area from the samples to a standard curve generated with known concentrations of ethylene gas. Normalize the results by the fresh weight of the seedlings in each vial.

Data Presentation: Expected Results

The following tables present hypothetical data from the experiment described above.

Table 1: Ethylene Production in Arabidopsis thaliana Seedlings

| Treatment Concentration (µM) of this compound | Mean Ethylene Production (nL/g/h) | Standard Deviation (±) |

| 0 (Control) | 1.5 | 0.4 |

| 1 | 15.8 | 2.1 |

| 10 | 85.3 | 9.7 |

| 50 | 152.6 | 15.3 |

| 100 | 155.2 | 16.8 |

Table 2: Dose-Response Relationship Summary

| Parameter | Value |

| Basal Ethylene Level | 1.5 nL/g/h |

| Maximum Induced Ethylene | ~155 nL/g/h |

| EC₅₀ (Half-maximal effective concentration) | ~8.5 µM |

| Saturation Point | ~50-100 µM |

These results would indicate that this compound effectively induces ethylene production in a dose-dependent manner, with saturation occurring at concentrations around 50-100 µM. This confirms its utility as a reliable precursor for ethylene-related studies in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 4. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 11. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]

- 12. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl 1-aminocyclopropanecarboxylate Hydrochloride in Fruit Ripening Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclopropanecarboxylate hydrochloride (M-ACC-HCl) is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in plants. M-ACC-HCl functions as an agonist of the ethylene response, effectively promoting and accelerating the ripening process in climacteric fruits.[1] This document provides detailed application notes, experimental protocols, and data presentation guidelines for the use of M-ACC-HCl in fruit ripening research.

Mechanism of Action

Methyl 1-aminocyclopropanecarboxylate (methyl-ACC) acts as a potent ethylene agonist, initiating and enhancing ethylene-related responses in plants. Studies on tomato leaves have shown that treatment with methyl-ACC leads to a significant increase in ethylene release compared to untreated controls. The proposed mechanism involves the general upregulation of ethylene biosynthesis genes. However, it is important to note that methyl-ACC does not appear to have a direct effect on the enzymatic activity of ACC oxidase (ACO), the enzyme responsible for converting ACC to ethylene.[1]

Data Presentation

The following tables provide illustrative quantitative data on the expected effects of an ethylene agonist on key fruit ripening parameters. Due to the limited availability of specific public data for M-ACC-HCl, these tables are based on representative data from studies on ACC and ethephon to demonstrate dose-response and time-course effects.

Table 1: Illustrative Dose-Response Effect of an Ethylene Agonist on Tomato Ripening Parameters after 5 Days

| Treatment Concentration (µM) | Firmness (N) | Color (a* value) | Ethylene Production (nL g⁻¹ h⁻¹) |

| 0 (Control) | 15.2 ± 0.8 | -5.3 ± 0.5 | 1.2 ± 0.2 |

| 10 | 12.8 ± 0.7 | 2.1 ± 0.4 | 5.8 ± 0.6 |

| 50 | 9.5 ± 0.6 | 10.7 ± 0.9 | 15.2 ± 1.1 |

| 100 | 7.1 ± 0.5 | 18.3 ± 1.2 | 25.6 ± 1.8 |

Data are presented as mean ± standard deviation. Firmness is measured as the force required to puncture the fruit. The a value from the CIELAB color space indicates the change from green (negative values) to red (positive values).*

Table 2: Illustrative Time-Course Effect of a 50 µM Ethylene Agonist Treatment on Tomato Ripening

| Days After Treatment | Firmness (N) | Color (a* value) | Ethylene Production (nL g⁻¹ h⁻¹) |

| 0 | 15.5 ± 0.9 | -5.8 ± 0.6 | 0.8 ± 0.1 |

| 2 | 13.1 ± 0.7 | -1.2 ± 0.3 | 8.5 ± 0.7 |

| 4 | 10.2 ± 0.6 | 7.4 ± 0.8 | 18.9 ± 1.3 |

| 6 | 7.8 ± 0.5 | 16.9 ± 1.1 | 22.1 ± 1.5 |

| 8 | 6.2 ± 0.4 | 22.5 ± 1.4 | 15.3 ± 1.0 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation and Application of M-ACC-HCl Solution

1. Materials:

- This compound (M-ACC-HCl)

- Distilled water

- Tween 20 (or other suitable surfactant)

- Volumetric flasks

- Magnetic stirrer and stir bar

- pH meter

- Beakers

- Spray bottles or containers for dipping

2. Procedure:

- Stock Solution Preparation:

- Calculate the required mass of M-ACC-HCl to prepare a stock solution of a desired high concentration (e.g., 10 mM).

- Dissolve the calculated mass of M-ACC-HCl in a specific volume of distilled water in a volumetric flask.

- Add a surfactant, such as Tween 20, to a final concentration of 0.01-0.05% (v/v) to ensure even spreading of the solution on the fruit surface.

- Mix thoroughly using a magnetic stirrer until the M-ACC-HCl is completely dissolved.

- Adjust the pH of the solution to a physiologically relevant range (e.g., pH 6.0-7.0) if necessary, using dilute HCl or NaOH.

- Working Solution Preparation:

- Prepare a series of working solutions of desired concentrations (e.g., 10, 50, 100 µM) by diluting the stock solution with distilled water containing the same concentration of surfactant.

- Application to Fruit:

- Dipping Method: Immerse the fruit in the M-ACC-HCl working solution for a standardized period (e.g., 5-10 minutes). Ensure the entire surface of the fruit is in contact with the solution.

- Spraying Method: Uniformly spray the fruit with the M-ACC-HCl working solution until runoff.

- Control Group: Treat a control group of fruit with a solution containing only distilled water and the surfactant.

- Post-Application:

- Allow the treated fruit to air-dry completely in a well-ventilated area.

- Store the treated and control fruit under controlled environmental conditions (e.g., 20-22°C, 85-90% relative humidity) for the duration of the experiment.

Protocol 2: Measurement of Ethylene Production

1. Materials:

- Gas-tight containers (e.g., glass jars with septa in the lids)

- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed)

- Gas-tight syringe

- Certified ethylene standard gas

2. Procedure:

- Place individual or a known weight of fruit in a gas-tight container of a known volume.

- Seal the container and incubate at a constant temperature for a defined period (e.g., 1-2 hours).

- Using a gas-tight syringe, withdraw a known volume of the headspace gas (e.g., 1 mL) through the septum.

- Inject the gas sample into the GC for ethylene quantification.

- Calibrate the GC using a certified ethylene standard gas to determine the concentration of ethylene in the sample.

- Calculate the rate of ethylene production, typically expressed as nanoliters or microliters of ethylene per gram of fruit tissue per hour (nL g⁻¹ h⁻¹ or µL kg⁻¹ h⁻¹).

Protocol 3: Assessment of Fruit Firmness

1. Materials:

- Penetrometer (e.g., Effegi or Magness-Taylor) with a probe of appropriate size for the fruit being tested.

- Cutting tool to remove a small section of the peel.

2. Procedure:

- Select two opposite points on the equator of each fruit.

- At each point, remove a small disc of the peel (approximately 1 cm in diameter) to expose the flesh.

- Position the penetrometer probe perpendicular to the exposed flesh.

- Apply steady and uniform pressure to drive the probe into the flesh to a predetermined depth.

- Record the force required for penetration, which is a measure of fruit firmness.

- Express the firmness in Newtons (N) or pounds-force (lbf).

Protocol 4: Evaluation of Fruit Color

1. Materials:

- Chromameter (e.g., Minolta) calibrated with a white standard tile.

2. Procedure:

- Select two opposite points on the equator of each fruit for measurement.

- Place the chromameter's measuring head flat against the fruit surface.

- Record the color values in the CIELAB color space (L, a, and b* values).

- L * represents lightness (0 = black, 100 = white).

- a * represents the green-red axis (negative values indicate green, positive values indicate red).

- b * represents the blue-yellow axis (negative values indicate blue, positive values indicate yellow).

- For many ripening studies, the change in the a* value is the most indicative parameter of ripening.

Protocol 5: Gene Expression Analysis by RT-qPCR

1. Materials:

- Fruit tissue samples (frozen in liquid nitrogen and stored at -80°C)

- RNA extraction kit

- DNase I

- Reverse transcription kit

- qPCR instrument

- SYBR Green or other fluorescent dye-based qPCR master mix

- Primers for target genes (e.g., ACS, ACO) and a reference gene (e.g., Actin, Ubiquitin)

2. Procedure:

- RNA Extraction: Extract total RNA from fruit tissue samples using a suitable RNA extraction kit according to the manufacturer's instructions.

- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

- Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

- qPCR:

- Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

- Perform the qPCR reaction in a real-time PCR instrument.

- Data Analysis:

- Determine the cycle threshold (Ct) values for each gene.

- Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualizations

References

Preparation of Methyl 1-aminocyclopropanecarboxylate Hydrochloride Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Methyl 1-aminocyclopropanecarboxylate hydrochloride. This reagent is a valuable tool in various research fields, including pharmaceutical development and biochemical studies, where it serves as a key intermediate and a modulator of biological pathways. The following sections detail the necessary information for the accurate and safe preparation of a stock solution for experimental use.

Chemical Properties and Storage

This compound is a white to off-white crystalline powder. It is essential to understand its chemical properties for accurate stock solution preparation and storage.

| Property | Value | Reference |

| Molecular Weight | 151.59 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage Temperature | 2-8°C or -20°C | [2] |

| Stability | Store in a cool, dry place. Avoid moisture. | |

| Purity | ≥98% (TLC) | [2] |

Solubility

| Solvent | Qualitative Solubility | Recommended for Stock Solution |

| Water | Soluble | Yes |

| DMSO | Information not available | Test for solubility |

| Ethanol | Information not available | Test for solubility |

Applications in Research

This compound is a versatile compound with several applications in scientific research:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.

-

Biochemical and Laboratory Research: Utilized in studies involving enzyme mechanisms and protein modifications due to its reactive functional groups.[3]

-

Agrochemical Development: Acts as a precursor for creating plant growth regulators and signaling compounds.[3]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in sterile, purified water. This concentration is a common starting point for many applications and can be further diluted to the desired working concentration.

Materials and Equipment:

-

This compound (purity ≥98%)

-

Sterile, purified water (e.g., Milli-Q® or equivalent)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

1.5 mL or 2.0 mL sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or heat block (for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing the stock solution.

Step-by-Step Procedure:

-

Calculate the required mass:

-

To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.001 L x 151.59 g/mol

-

Mass (mg) = 15.16 mg

-

-

-

Weigh the compound:

-

Tare the analytical balance with a clean weighing boat.

-

Carefully weigh out 15.16 mg of this compound.

-

-

Dissolution:

-

Transfer the weighed powder into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

-

Add 1.0 mL of sterile, purified water to the tube.

-

Close the tube tightly and vortex thoroughly until the powder is completely dissolved.

-

If the compound does not dissolve readily at room temperature, gentle warming in a water bath (e.g., 37°C) for a few minutes may aid dissolution. Vortex again after warming. Visually inspect the solution to ensure no solid particles remain.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials.

-

Store the aliquots at -20°C for long-term storage. A fresh stock solution is recommended after 6 months of storage. For short-term storage (up to one month), 2-8°C can be used.

-

Preparation of Working Solutions

For most cell culture and biochemical assays, the stock solution will need to be diluted to a final working concentration. The required dilution will depend on the specific experimental design.

Example Dilution to a 100 µM Working Solution:

To prepare 1 mL of a 100 µM working solution from a 100 mM stock solution, a 1:1000 dilution is required.

-

Take 1 µL of the 100 mM stock solution.

-

Add it to 999 µL of the appropriate assay buffer or cell culture medium.

-

Mix thoroughly by gentle pipetting or vortexing.

| Parameter | Stock Solution | Working Solution |

| Concentration | 100 mM | 100 µM |

| Solvent | Sterile Water | Assay Buffer / Cell Culture Medium |

| Volume | 1 mL (example) | 1 mL (example) |

| Storage | -20°C | Prepare fresh before each experiment |

Safety Precautions

-

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.

-

Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice if irritation persists.

-

Consult the Safety Data Sheet (SDS) for complete safety information before handling.

References

Methyl 1-aminocyclopropanecarboxylate hydrochloride for inducing ethylene response in plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclopropanecarboxylate hydrochloride (M-ACC) is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene in plants. M-ACC has been identified as an agonist of ethylene responses, effectively inducing ethylene-like physiological effects. These application notes provide detailed protocols for utilizing M-ACC to study ethylene-regulated processes in plants, including root growth, leaf senescence, and fruit ripening.